molecular formula C8H11ClO B026683 4-Methylcyclohex-1-ene-1-carbonyl chloride CAS No. 111055-02-8

4-Methylcyclohex-1-ene-1-carbonyl chloride

Cat. No. B026683
M. Wt: 158.62 g/mol
InChI Key: NBOFVHKWNGWEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylcyclohex-1-ene-1-carbonyl chloride is a chemical compound with the formula C8H11ClO. It is commonly used in organic chemistry as a reagent in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4-Methylcyclohex-1-ene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride. However, it has been shown to exhibit cytotoxicity in cancer cells, suggesting potential antitumor activity.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methylcyclohex-1-ene-1-carbonyl chloride in lab experiments is its high reactivity, which allows for efficient synthesis of organic compounds. However, its cytotoxicity may limit its use in certain experiments, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research involving 4-Methylcyclohex-1-ene-1-carbonyl chloride. One potential direction is the synthesis of novel polymeric materials with improved properties for drug delivery and tissue engineering applications. Another direction is the synthesis of biologically active compounds with potential antitumor activity. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride.

Synthesis Methods

The synthesis of 4-Methylcyclohex-1-ene-1-carbonyl chloride can be achieved through the reaction between 4-methylcyclohex-1-ene-1-carboxylic acid and thionyl chloride. The reaction takes place at room temperature and produces 4-Methylcyclohex-1-ene-1-carbonyl chloride as the main product.

Scientific Research Applications

4-Methylcyclohex-1-ene-1-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel polymeric materials, such as poly(urea-urethane)s, which have potential applications in drug delivery and tissue engineering. It has also been used in the synthesis of biologically active compounds, such as 4-methylcyclohex-1-ene-1-carbohydrazide, which has been shown to exhibit antitumor activity.

properties

CAS RN

111055-02-8

Product Name

4-Methylcyclohex-1-ene-1-carbonyl chloride

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

4-methylcyclohexene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3

InChI Key

NBOFVHKWNGWEKW-UHFFFAOYSA-N

SMILES

CC1CCC(=CC1)C(=O)Cl

Canonical SMILES

CC1CCC(=CC1)C(=O)Cl

synonyms

1-Cyclohexene-1-carbonyl chloride, 4-methyl- (9CI)

Origin of Product

United States

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